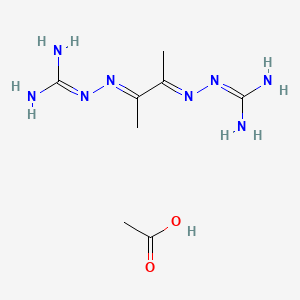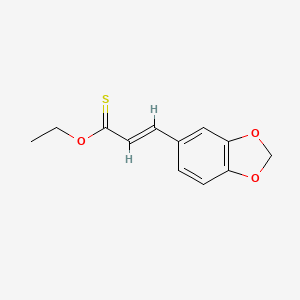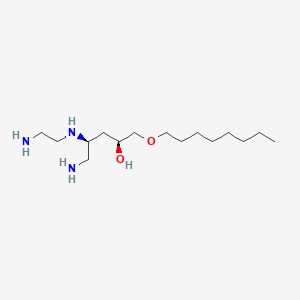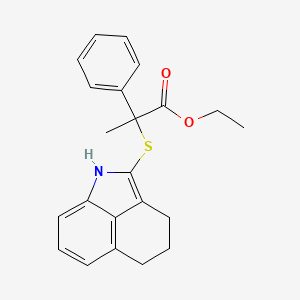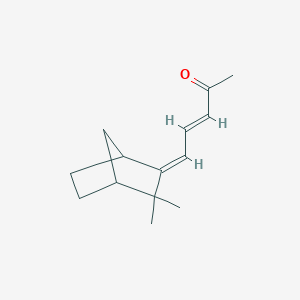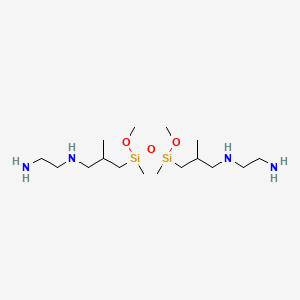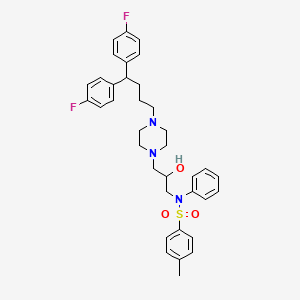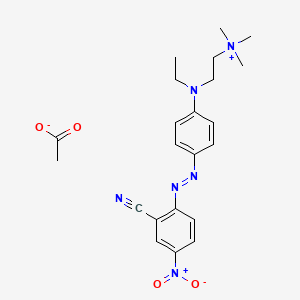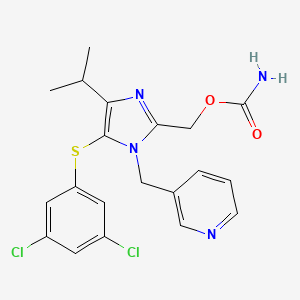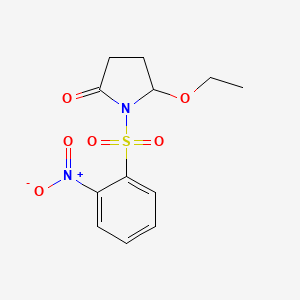
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31436 g/mol . This compound is characterized by the presence of an ethoxy group, a nitrophenyl sulfonyl group, and a pyrrolidinone ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves several steps. One common method includes the reaction of ethynyldiphosphonic acid tetramethyl ester with diethyl 2-aroylaminomalonates . The reaction proceeds stereoselectively, forming the corresponding Z-2-aroylamino-2-[1,2-bis(dialkoxyphosphoryl)vinyl]malonates. This method highlights the importance of reaction conditions and the choice of reagents in achieving the desired product.
Análisis De Reacciones Químicas
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by mimicking the transition state of the enzyme-substrate complex. This inhibition can lead to the disruption of biological pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
Phosphonylated 1,3-oxazoles: These compounds are synthesized using similar methods and have applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of research applications.
Propiedades
Número CAS |
111711-70-7 |
|---|---|
Fórmula molecular |
C12H14N2O6S |
Peso molecular |
314.32 g/mol |
Nombre IUPAC |
5-ethoxy-1-(2-nitrophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14N2O6S/c1-2-20-12-8-7-11(15)13(12)21(18,19)10-6-4-3-5-9(10)14(16)17/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
KCGYHIXDIMDPEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


